1-Benzyl-4,7-dimethoxy-1H-benzimidazole
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Overview
Description
1-Benzyl-4,7-dimethoxy-1H-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological and pharmacological activities
Preparation Methods
The synthesis of 1-Benzyl-4,7-dimethoxy-1H-benzimidazole typically involves the condensation of o-phenylenediamine with benzyl chloride in the presence of a base, followed by methylation of the resulting product. One optimized method involves the use of 1,4-dimethoxybenzene as a starting material, which undergoes a series of reactions to yield the desired compound with an overall yield of 32% .
Industrial production methods for this compound are not extensively documented, but the laboratory synthesis routes can be scaled up with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
1-Benzyl-4,7-dimethoxy-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of benzimidazole-4,7-dione derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced benzimidazole derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields dione derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
1-Benzyl-4,7-dimethoxy-1H-benzimidazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzyl-4,7-dimethoxy-1H-benzimidazole involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core can bind to the active sites of enzymes, inhibiting their activity. This interaction is often mediated by hydrogen bonding and hydrophobic interactions. The compound may also affect cellular pathways by modulating receptor activity, leading to changes in cellular functions .
Comparison with Similar Compounds
1-Benzyl-4,7-dimethoxy-1H-benzimidazole can be compared with other benzimidazole derivatives such as:
This compound-4,7-dione: This compound is an oxidized form and has different chemical reactivity and biological activity.
1-Benzyl-4,5-dimethoxy-1H-benzimidazole:
1-Benzyl-4,7-dimethoxy-1H-inden-2-ylmethylpiperidine: This compound features a piperidine ring, which introduces additional pharmacological properties
Properties
CAS No. |
36098-02-9 |
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Molecular Formula |
C16H16N2O2 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
1-benzyl-4,7-dimethoxybenzimidazole |
InChI |
InChI=1S/C16H16N2O2/c1-19-13-8-9-14(20-2)16-15(13)17-11-18(16)10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3 |
InChI Key |
QBQZJUXDIWBGOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)N(C=N2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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